molecular formula C12H12N2O B119330 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone CAS No. 142161-53-3

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Cat. No.: B119330
CAS No.: 142161-53-3
M. Wt: 200.24 g/mol
InChI Key: XVSAOSPGDUFLCH-UHFFFAOYSA-N
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Description

1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone is a chemical compound that features an imidazole ring substituted with a methyl group and a phenyl ring substituted with an ethanone group. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution on the Phenyl Ring: The phenyl ring is then substituted with the imidazole ring through a coupling reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 1-(4-(1H-imidazol-1-yl)phenyl)ethanone
  • 4-(1H-imidazol-1-yl)benzoic acid
  • 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness: 1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone, identified by its CAS number 142161-53-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O, with a molecular weight of 200.24 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes and as a scaffold in drug design.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound:

  • Cytotoxicity : In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 7.84 μM for MDA-MB-231 cells and 4.98 to 14.65 μM for HepG2 cells, indicating potent growth inhibition compared to non-cancerous cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by enhancing caspase-3 activity, which is crucial for the apoptotic process. Morphological changes consistent with apoptosis were observed at concentrations as low as 1.0 μM .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) of 40 μg/mL against S. aureus and lower MICs against resistant strains like MRSA .
Microorganism MIC (μg/mL) Notes
Staphylococcus aureus40Effective against MRSA
Mycobacterium tuberculosisVariesActive against multiple strains

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often depends on their structural modifications. Substituents on the phenyl ring can significantly alter the compound's potency:

  • Substituent Effects : Variations in the methyl group position on the imidazole ring and phenyl group lead to differences in anticancer efficacy and antimicrobial activity. For instance, compounds with electron-donating groups showed enhanced activity due to better interaction with biological targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its use as a potential anticancer agent .
  • Clinical Relevance : The compound's ability to inhibit tumor growth suggests that it could be developed into a therapeutic agent for specific cancers, particularly when combined with other treatments .

Properties

IUPAC Name

1-[4-(4-methylimidazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-14(8-13-9)12-5-3-11(4-6-12)10(2)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSAOSPGDUFLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566844
Record name 1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142161-53-3
Record name 1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4'-fluoroacetophenone (13.8 g, 100 mmol), 4-methylimidazole (8.2 g, 100 ml) and potassium carbonate (20.7 g, 150 mmol) in dry dimethylformamide (190 ml) was heated at 150° C. for 23 hours. Most of the solvent was evaporated at reduced pressure and the residue was partitioned between ethyl acetate and brine. The organic layer was washed (3×) with brine, dried (magnesium sulphate) and evaporated to leave a sticky solid which was purified by flash chromatography (eluting 5% diethylamine in ethylacetate). Recrystallization from ethyl acetate/hexane afforded the title compound (yield 4 g, 20%), m.p. 100° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Yield
20%

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